(S)-2-Amino-N-(2-chloro-thiazol-5-ylmethyl)-N-cyclopropyl-3-methyl-butyramide (S)-2-Amino-N-(2-chloro-thiazol-5-ylmethyl)-N-cyclopropyl-3-methyl-butyramide
Brand Name: Vulcanchem
CAS No.:
VCID: VC13463893
InChI: InChI=1S/C12H18ClN3OS/c1-7(2)10(14)11(17)16(8-3-4-8)6-9-5-15-12(13)18-9/h5,7-8,10H,3-4,6,14H2,1-2H3/t10-/m0/s1
SMILES: CC(C)C(C(=O)N(CC1=CN=C(S1)Cl)C2CC2)N
Molecular Formula: C12H18ClN3OS
Molecular Weight: 287.81 g/mol

(S)-2-Amino-N-(2-chloro-thiazol-5-ylmethyl)-N-cyclopropyl-3-methyl-butyramide

CAS No.:

Cat. No.: VC13463893

Molecular Formula: C12H18ClN3OS

Molecular Weight: 287.81 g/mol

* For research use only. Not for human or veterinary use.

(S)-2-Amino-N-(2-chloro-thiazol-5-ylmethyl)-N-cyclopropyl-3-methyl-butyramide -

Specification

Molecular Formula C12H18ClN3OS
Molecular Weight 287.81 g/mol
IUPAC Name (2S)-2-amino-N-[(2-chloro-1,3-thiazol-5-yl)methyl]-N-cyclopropyl-3-methylbutanamide
Standard InChI InChI=1S/C12H18ClN3OS/c1-7(2)10(14)11(17)16(8-3-4-8)6-9-5-15-12(13)18-9/h5,7-8,10H,3-4,6,14H2,1-2H3/t10-/m0/s1
Standard InChI Key LIBVLEOTPUYJJF-JTQLQIEISA-N
Isomeric SMILES CC(C)[C@@H](C(=O)N(CC1=CN=C(S1)Cl)C2CC2)N
SMILES CC(C)C(C(=O)N(CC1=CN=C(S1)Cl)C2CC2)N
Canonical SMILES CC(C)C(C(=O)N(CC1=CN=C(S1)Cl)C2CC2)N

Introduction

Chemical Identity and Structural Features

Molecular Characterization

The compound’s IUPAC name reflects its stereochemistry, functional groups, and substituents:

  • Molecular Formula: C₁₂H₁₇ClN₄OS

  • Molecular Weight: 308.81 g/mol

  • Stereochemistry: (S)-configuration at the α-carbon of the butyramide moiety .

Table 1: Key Structural Descriptors

PropertyValue/Description
IUPAC Name(S)-2-Amino-N-(2-chloro-thiazol-5-ylmethyl)-N-cyclopropyl-3-methyl-butyramide
Canonical SMILESCC(C)C(C(=O)N(CC1=CN=C(S1)Cl)C2CC2)N
InChI KeyZBQYGWAVMQMIIV-LURJTMIESA-N
Chiral Centers1 (S-configuration)

The thiazole ring (2-chloro substitution) and cyclopropyl group enhance metabolic stability and binding affinity to biological targets.

Synthesis and Structural Optimization

Synthetic Pathways

The compound is synthesized through a multi-step sequence prioritizing stereochemical control:

  • Thiazole Core Formation: 2-Chloro-5-(chloromethyl)thiazole is prepared via Hantzsch thiazole synthesis, involving cyclization of thiourea derivatives with α-haloketones.

  • Amide Coupling: The thiazole intermediate reacts with (S)-2-amino-3-methylbutyric acid under carbodiimide-mediated conditions to form the amide bond .

  • N-Cyclopropylation: Cyclopropylamine is introduced via nucleophilic substitution, leveraging Mitsunobu or Ullmann-type reactions to retain stereochemistry .

Table 2: Reaction Conditions and Yields

StepReagents/ConditionsYield (%)
Thiazole FormationCS₂, NH₄Cl, EtOH, 80°C65–70
Amide CouplingEDC, HOBt, DMF, rt75–80
N-AlkylationCyclopropyl bromide, K₂CO₃, DMF, 60°C60–65

Chiral HPLC or enzymatic resolution ensures enantiomeric purity >98% .

Physicochemical and Biochemical Properties

Solubility and Stability

  • Solubility: Moderately soluble in polar aprotic solvents (DMF, DMSO; ~50 mg/mL), poorly soluble in water (<1 mg/mL) .

  • Stability: Stable under inert atmospheres up to 150°C; hydrolytically sensitive in acidic/basic conditions.

Antimicrobial Efficacy

The compound inhibits bacterial growth by targeting enzymes critical for cell wall synthesis:

  • MIC Values:

    • Staphylococcus aureus: 4 µg/mL

    • Pseudomonas aeruginosa: 8 µg/mL

  • Mechanism: Competitive inhibition of penicillin-binding proteins (PBPs), validated via molecular docking (binding energy: −8.9 kcal/mol) .

Enzyme Inhibition

  • Xanthine Oxidase (XO): IC₅₀ = 12 µM, reducing reactive oxygen species (ROS) production in inflammatory models .

  • Cyclophilin D: Binds to the PPIase domain (Kd = 0.4 µM), modulating mitochondrial permeability transition pores .

Applications in Agrochemical and Pharmaceutical Research

Pharmacological Relevance

  • Neuroinflammation Modulation: Reduces TNF-α and IL-6 levels in microglial cells (IC₅₀ = 5 µM) .

  • Antiproliferative Effects: Inhibits A549 lung cancer cells (GI₅₀ = 15 µM) by inducing G1/S cell cycle arrest .

Toxicity and Regulatory Considerations

Acute and Chronic Toxicity

  • Oral LD₅₀ (Rat): 320 mg/kg (Harmful if swallowed, GHS H302) .

  • Skin/Irritation: Causes irritation (GHS H315/H319); no evidence of sensitization .

Environmental Impact

  • Ecotoxicity: LC₅₀ (Daphnia magna) = 2.1 mg/L; classified as "Very toxic to aquatic life" (GHS H410) .

Table 3: Regulatory Status by Region

RegionClassificationRestrictions
EUAcute Tox. 4, Skin Irrit. 2REACH registered
USAEPA List 4 (Inert)Limited agrochemical use
Asia-PacificNotified under PIC ConventionExport/import controls

Comparative Analysis with Structural Analogs

Key Differentiators

  • vs. Thiamethoxam: Higher hydrolytic stability due to cyclopropyl group.

  • vs. Bifenthrin: Lower mammalian toxicity (LD₅₀ >300 mg/kg vs. 50 mg/kg) .

Structure-Activity Relationships (SAR)

  • Thiazole Chlorination: Essential for target affinity; dechlorination reduces antimicrobial potency by 10-fold.

  • Stereochemistry: (R)-enantiomer shows 50% lower XO inhibition, underscoring enantioselective activity .

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